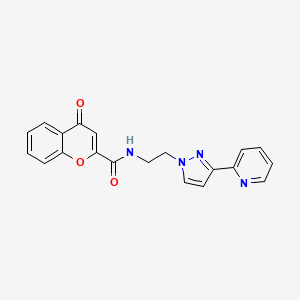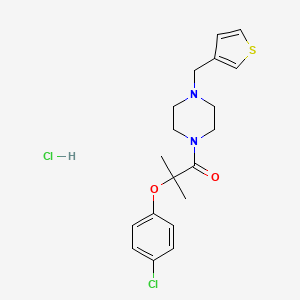![molecular formula C20H19FN4O2S B2834481 3-fluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 1004443-96-2](/img/structure/B2834481.png)
3-fluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a sulfur atom bonded to an oxygen atom and an amine group, forming the SO2NH2 group. They are known for their antibacterial activity and are used in a variety of drugs .
Molecular Structure Analysis
The molecule contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also has a benzenesulfonamide group attached. The presence of these rings and the sulfonamide group could have significant effects on the compound’s reactivity and biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all play a role. For instance, sulfonamides are generally soluble in organic solvents due to their polar nature .Scientific Research Applications
Synthesis and Biological Evaluation
One study focused on the synthesis and biological evaluation of fluoroethoxy and fluoropropoxy substituted compounds, which showed high in vitro affinity and selectivity for peripheral benzodiazepine receptors compared to central benzodiazepine receptors. These compounds, including radiolabeled versions, demonstrated potential in biodistribution studies for imaging agent evaluation in neurodegenerative disorders due to their distribution paralleling the known localization of peripheral benzodiazepine receptors (Fookes et al., 2008).
Optimization of GPR119 Agonists
Another research area involved the discovery and optimization of novel GPR119 agonists. Modifications to the pyridylphthalimide motif, including a 6-fluoro substitution on the central phenyl ring, produced potent and metabolically stable tool compounds. This work highlighted the chemical's role in developing treatments targeting GPR119, a receptor implicated in glucose homeostasis and energy balance (Yu et al., 2014).
COX-2 Inhibition for Anti-inflammatory Applications
Research into cyclooxygenase-2 (COX-2) inhibition revealed that a series of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety demonstrated selectivity and potency for COX-2 inhibition. This study identified compounds with potential as new leads for developing injectable COX-2 specific inhibitors, indicating their significance in anti-inflammatory drug discovery (Pal et al., 2003).
Exploration in Cancer and Enzyme Inhibition
Further exploration into benzenesulfonamide derivatives has shown their potential in cancer therapy and enzyme inhibition. For instance, compounds exhibiting cytotoxic activities and inhibiting carbonic anhydrase, an enzyme involved in various physiological and pathological processes, were developed (Gul et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-fluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S/c21-16-4-3-5-18(14-16)28(26,27)24-17-8-6-15(7-9-17)19-10-11-20(23-22-19)25-12-1-2-13-25/h3-11,14,24H,1-2,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHHTJZUUUKCFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

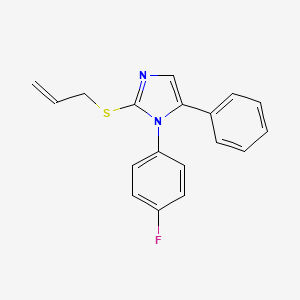

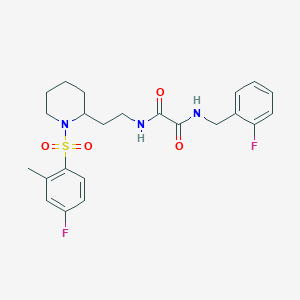
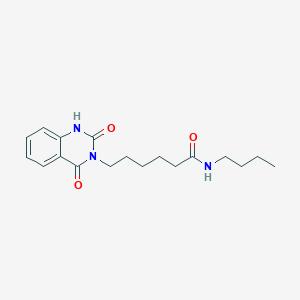
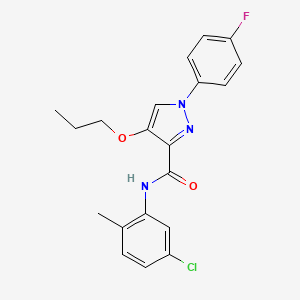
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2834407.png)
![3-[4-(Carboxymethoxy)-3-ethoxyphenyl]propanoic acid](/img/structure/B2834408.png)

![2-[3-(4-Methoxyphenyl)prop-2-enylidene]propanedinitrile](/img/structure/B2834411.png)
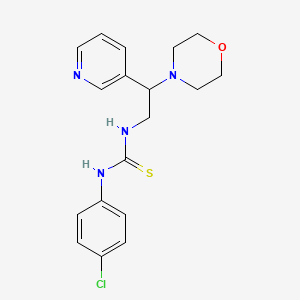
![2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B2834414.png)
